1-Bromo-3-fluoropropane
Overview
Description
1-Bromo-3-fluoropropane is an organic compound with the molecular formula C₃H₆BrF. It is a halogenated hydrocarbon, specifically a bromofluorinated propane derivative. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane. One common method involves the reaction of 1,3-dibromopropane with potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide. The reaction typically occurs at elevated temperatures to facilitate the substitution of bromine with fluorine.
Industrial Production Methods: In an industrial setting, this compound is produced through a similar halogenation process, but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in a polar aprotic solvent.
Elimination Reactions: Strong bases like potassium tert-butoxide in an aprotic solvent.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as 3-fluoropropene.
Oxidation and Reduction: Corresponding oxidized or reduced products based on the specific reaction.
Scientific Research Applications
1-Bromo-3-fluoropropane is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: Used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, especially in the synthesis of pharmaceuticals with fluorine atoms.
Industry: Employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoropropane in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, influences the reactivity and stability of the compound. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, often involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
- 1-Bromo-2-fluoropropane
- 1-Bromo-3-chloropropane
- 1-Bromo-3-iodopropane
Comparison: 1-Bromo-3-fluoropropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to 1-Bromo-2-fluoropropane, it has a different substitution pattern, affecting its chemical behavior. When compared to 1-Bromo-3-chloropropane and 1-Bromo-3-iodopropane, the fluorine atom in this compound provides higher electronegativity and different steric effects, influencing its reactivity and applications.
Properties
IUPAC Name |
1-bromo-3-fluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWPVLQRKKKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188701 | |
Record name | 1-Bromo-3-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-91-0 | |
Record name | Propane, 1-bromo-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-fluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3-fluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-fluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-bromo-3-fluoropropane in the context of the provided research?
A: this compound serves as a crucial building block in synthesizing fluorine-18 labeled radioligands. Specifically, it is used to introduce a 3-fluoropropyl group at the 8-position of a nortropane scaffold, resulting in potential Positron Emission Tomography (PET) imaging agents for mapping cocaine receptor sites. []
Q2: Can you elaborate on the significance of fluorine-18 in this context, and why is this compound chosen as a precursor?
A: Fluorine-18 is a positron-emitting radionuclide with a half-life of 110 minutes. This relatively short half-life makes it well-suited for PET imaging, allowing for repeated scans and minimizing radiation exposure. This compound is chosen as a precursor because it can be radiolabeled with fluorine-18 and then efficiently coupled with the nortropane scaffold to yield the desired radioligand. []
Q3: How does the structure of the synthesized compound, containing the 3-fluoropropyl group, relate to its binding affinity for cocaine receptor sites?
A: The research suggests that the 8-position of the nortropane scaffold exhibits bulk tolerance. This means that introducing a relatively large group like 3-fluoropropyl at this position does not significantly hinder the molecule's ability to bind to cocaine receptor sites. In fact, the synthesized compound, 2β-carbomethoxy-3β-(4-chlorophenyl)-8-3-fluoropropylnortropane (FPT), demonstrated a high binding affinity (Ki = 8.2 nM) for these sites. []
Q4: Aside from radioligand synthesis, has this compound been utilized in other research areas?
A: Yes, this compound has been explored for synthesizing fluoro-α-amino acids. It serves as an alkylating agent, reacting with chiral glycine ester imines to introduce the fluorinated propyl group. This method enables the preparation of various γ- and δ-fluoro-α-amino acids, which are valuable building blocks for synthesizing modified peptides with altered biological properties. []
Q5: What spectroscopic techniques are used to characterize this compound?
A: Raman and infrared spectroscopy have been used to characterize this compound. These techniques provide insights into the molecule's vibrational modes, which are related to its structure and conformational flexibility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.